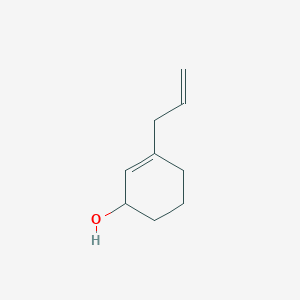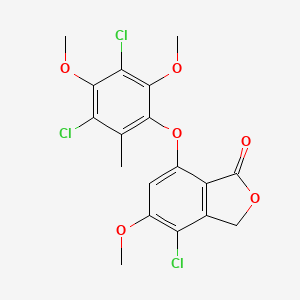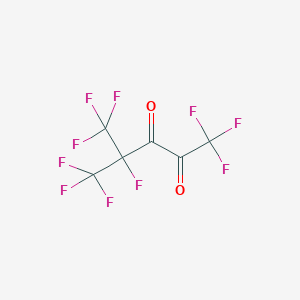
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-, disemicarbazone is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclobutanedione, featuring four methyl groups attached to the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- can be synthesized through the dimerization of dimethyl ketene. This process involves the dehydrohalogenation of isobutyryl chloride with triethylamine, resulting in the formation of dimethyl ketene, which then dimerizes to form 2,2,4,4-tetramethylcyclobutanedione .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- typically involves the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Hydrogenation of the compound results in the formation of 2,2,4,4-tetramethylcyclobutanediol.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of 2,2,4,4-tetramethylcyclobutanediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylcyclobutanedione: A closely related compound with similar structural features.
Dimethyl ketene dimer: Another related compound formed through the dimerization of dimethyl ketene.
Uniqueness
1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- stands out due to its specific arrangement of methyl groups and its potential for diverse applications. Its unique structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
73806-30-1 |
|---|---|
Formule moléculaire |
C10H18N6O2 |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
[[3-(carbamoylhydrazinylidene)-2,2,4,4-tetramethylcyclobutylidene]amino]urea |
InChI |
InChI=1S/C10H18N6O2/c1-9(2)5(13-15-7(11)17)10(3,4)6(9)14-16-8(12)18/h1-4H3,(H3,11,15,17)(H3,12,16,18) |
Clé InChI |
QVGCJDUCQYTUOM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NNC(=O)N)C(C1=NNC(=O)N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)

![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)











